REACTION_CXSMILES
|
[C:1]([C:3]1([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH:24]3[CH2:28][CH2:27][CH2:26][CH2:25]3)[CH:16]=2)C=CC=C[CH:4]1[NH:9][C:10](=[O:14])[C:11]([O-])=[O:12])#[N:2].O.[OH-].[Li+].C[N:33]1CCOCC1.C(OC(Cl)=O)C(C)C.N>CO>[C:1]([CH:3]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH:24]2[CH2:28][CH2:27][CH2:26][CH2:25]2)[CH:16]=1)[CH2:4][NH:9][C:10]([C:11]([NH2:33])=[O:12])=[O:14])#[N:2] |f:1.2.3|
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Name
|
N-[2-cyano-2-(3-cyclopentyloxy-4-methoxyphenyl)phenyl]oxamate
|
Quantity
|
332 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1(C(C=CC=C1)NC(C(=O)[O-])=O)C1=CC(=C(C=C1)OC)OC1CCCC1
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Name
|
lithium hydroxide monohydrate
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
127 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
143 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Name
|
|
Quantity
|
7.5 (± 2.5) mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride and water
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethylene gylcol dimethyl ether (5 mL)
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
to stir for 0.5 h at 0° C. and for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between methylene chloride/methanol and water
|
Type
|
WASH
|
Details
|
washed with 10% aqueous hydrochloric acid and water
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated to a white solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 1:1 ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
provided a white solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried (106.2 mg, 33%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C(CNC(=O)C(=O)N)C1=CC(=C(C=C1)OC)OC1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |